2-(2-Phenyl-1,3-thiazol-5-yl)acetic acid

Description

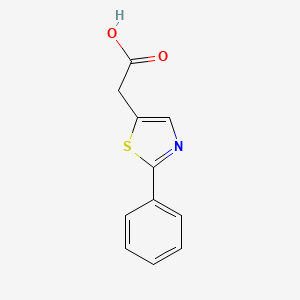

2-(2-Phenyl-1,3-thiazol-5-yl)acetic acid (IUPAC name: 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid) is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4 and an acetic acid moiety at position 4. Its molecular formula is C₁₁H₉NO₂S, with a molecular weight of 219.26 g/mol and CAS number 859482-70-5 . The compound is a white to off-white powder, sparingly soluble in water but soluble in polar organic solvents like dimethyl sulfoxide (DMSO). Its synthesis typically involves cyclocondensation reactions of thiosemicarbazides or thiazolidinone precursors, as reported in studies on structurally related thiazole derivatives .

Properties

Molecular Formula |

C11H9NO2S |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

2-(2-phenyl-1,3-thiazol-5-yl)acetic acid |

InChI |

InChI=1S/C11H9NO2S/c13-10(14)6-9-7-12-11(15-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) |

InChI Key |

YXSMBJUJQJIGFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazole Ring

2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid

- Structure : Incorporates a 4-methylphenyl group at position 4 and a phenyl group at position 2 of the thiazole ring.

- Molecular Formula: C₁₈H₁₅NO₂S (309.38 g/mol).

- Properties : Melting point 165–167°C , higher logP (4.153 ) than the parent compound due to increased hydrophobicity from the methyl group .

- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies targeting inflammation or metabolic disorders.

2-[4-Phenyl-2-(phenylamino)-1,3-thiazol-5-yl]acetic acid

Functional Group Modifications

2-Mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid (MMTA)

- Structure : Contains a thiol (-SH) group at position 2 and a methyl group at position 3.

- Molecular Formula: C₆H₇NO₂S₂ (197.25 g/mol).

- Properties : The thiol group increases reactivity, enabling disulfide bond formation (e.g., in prodrug design).

- Applications : Used in chelating agents or enzyme inhibitors targeting cysteine proteases .

GW501516 (2-methyl-4-((4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl)methylsulfanyl)phenoxy-acetic acid)

Pharmacologically Active Derivatives

TTP399 (2-[[2-[[cyclohexyl-(4-propoxy-cyclohexyl)-carbamoyl]-amino]-1,3-thiazol-5-yl]-sulfanyl]-acetic acid)

- Structure : A sulfanyl-linked thiazole with cyclohexyl-carbamoyl substituents.

- Molecular Formula : C₂₁H₃₃N₃O₄S₂ (455.6 g/mol ).

- Properties : Insoluble in water; melting point 206–207°C .

- Applications : Glucokinase activator with antihyperglycemic effects in type 2 diabetes .

Antihyperglycemic Thiazolidinone Derivatives

Comparative Analysis Tables

Table 1. Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | logP | Key Substituents |

|---|---|---|---|---|---|

| 2-(2-Phenyl-1,3-thiazol-5-yl)acetic acid | C₁₁H₉NO₂S | 219.26 | N/A | 2.1 | Phenyl, acetic acid |

| 2-[4-(4-Methylphenyl)-2-phenyl-... | C₁₈H₁₅NO₂S | 309.38 | 165–167 | 4.15 | 4-Methylphenyl, phenyl |

| GW501516 | C₂₁H₁₈F₃NO₃S₂ | 477.49 | N/A | >5 | Trifluoromethylphenyl, methylsulfanyl |

| TTP399 | C₂₁H₃₃N₃O₄S₂ | 455.60 | 206–207 | 3.8 | Cyclohexyl-carbamoyl, sulfanyl |

Research Findings and Trends

- Substituent Effects : Addition of electron-withdrawing groups (e.g., -CF₃ in GW501516) enhances receptor binding affinity, while hydrophilic groups (e.g., -COOH in the parent compound) improve aqueous solubility .

- Synthetic Flexibility : Thiazole-acetic acid derivatives are amenable to diverse modifications, enabling optimization for pharmacokinetics (e.g., TTP399’s sulfanyl group enhances metabolic stability) .

- Therapeutic Potential: Structural analogues show promise in diabetes (TTP399), cancer (thiazolidinones), and inflammation (PPAR agonists), underscoring the scaffold’s versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.